molecular formula C17H19Cl2N3O3S2 B215243 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

Katalognummer B215243
Molekulargewicht: 448.4 g/mol
InChI-Schlüssel: FGOVJONHWWWBAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine, commonly known as BAY 43-9006 or sorafenib, is a small molecule kinase inhibitor that is used in the treatment of various cancers. The drug is known to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways that are involved in tumor growth and progression.

Wirkmechanismus

BAY 43-9006 works by inhibiting the activity of multiple kinases that are involved in tumor growth and progression. The drug targets RAF kinases, which play a key role in the MAPK/ERK signaling pathway that is involved in cell proliferation and survival. Additionally, BAY 43-9006 inhibits the activity of VEGFR-2 and PDGFR-beta, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. The drug inhibits cell proliferation and induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes. Additionally, BAY 43-9006 has been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 43-9006 has several advantages for use in lab experiments. The drug is relatively easy to synthesize and is commercially available, making it readily accessible to researchers. Additionally, BAY 43-9006 has been extensively studied and its mechanism of action is well understood, making it a valuable tool for studying cancer biology.
However, there are also limitations to the use of BAY 43-9006 in lab experiments. The drug has been shown to have off-target effects on other kinases and signaling pathways, which can complicate data interpretation. Additionally, the drug has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in cell culture or animal models.

Zukünftige Richtungen

There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that incorporate BAY 43-9006 with other drugs or treatment modalities. Additionally, there is ongoing research into the use of BAY 43-9006 in combination with immunotherapy, which may enhance the anti-tumor immune response. Finally, there is interest in the development of more potent and selective kinase inhibitors that target specific signaling pathways and have fewer off-target effects.

Synthesemethoden

The synthesis of BAY 43-9006 is a complex process that involves multiple steps. The first step involves the reaction of 2,6-dichloro-3-methylphenyl isothiocyanate with 3-aminopyridine-4-carboxylic acid to form the intermediate 3-(2,6-dichloro-3-methylphenylthio)pyridine-4-carboxamide. The intermediate is then reacted with butylamine and sulfonyl chloride to form the final product, BAY 43-9006.

Wissenschaftliche Forschungsanwendungen

BAY 43-9006 has been extensively studied for its potential use in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. The drug has been shown to inhibit the activity of multiple kinases that are involved in tumor growth and progression, including RAF kinases, VEGFR-2, and PDGFR-beta.

Eigenschaften

Produktname

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

Molekularformel

C17H19Cl2N3O3S2

Molekulargewicht

448.4 g/mol

IUPAC-Name

1-butyl-3-[4-(2,6-dichloro-3-methylphenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C17H19Cl2N3O3S2/c1-3-4-8-21-17(23)22-27(24,25)14-10-20-9-7-13(14)26-16-12(18)6-5-11(2)15(16)19/h5-7,9-10H,3-4,8H2,1-2H3,(H2,21,22,23)

InChI-Schlüssel

FGOVJONHWWWBAW-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC(=C2Cl)C)Cl

Kanonische SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC(=C2Cl)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.